An In-depth Technical Guide to beta-Apo-13-carotenone: Structure, Properties, and Synthesis
An In-depth Technical Guide to beta-Apo-13-carotenone: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of beta-apo-13-carotenone, a naturally occurring apocarotenoid of significant interest in chemical biology and drug discovery. We will delve into its chemical structure, physicochemical properties, and biological activity, with a particular focus on its role as a Retinoid X Receptor alpha (RXRα) antagonist. Furthermore, this document outlines the synthetic route to beta-apo-13-carotenone and details analytical methodologies for its characterization.
Introduction to beta-Apo-13-carotenone
beta-Apo-13-carotenone, also known as d'orenone, is a C18-apocarotenoid derived from the eccentric cleavage of β-carotene.[1] This oxidative degradation can occur in vivo through enzymatic or non-enzymatic processes.[1] Structurally, it comprises a β-ionone ring linked to a polyene chain terminating in a ketone group. This unique structure underpins its biological activity and makes it a molecule of interest for researchers studying nuclear receptor signaling.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of beta-apo-13-carotenone are summarized in the table below. Its structure is defined by a (3E,5E,7E) configuration of the polyene chain, ensuring a specific spatial arrangement that is crucial for its biological function.
| Property | Value | Source |
| IUPAC Name | (3E,5E,7E)-6-methyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-3,5,7-trien-2-one | [2] |
| Molecular Formula | C18H26O | [3] |
| Molecular Weight | 258.40 g/mol | [3] |
| CAS Number | 17974-57-1 | [3] |
| Appearance | Light yellow to yellow oil or solid powder | [3] |
| Solubility | Soluble in DMSO | [3] |
Spectroscopic Characterization
A definitive structural elucidation of beta-apo-13-carotenone relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
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Vinyl Protons: A series of doublets and doublets of doublets in the downfield region (δ 6.0-7.5 ppm) corresponding to the protons of the polyene chain. The coupling constants (typically 10-16 Hz for trans-coupling) would confirm the stereochemistry of the double bonds.
-
Methyl Protons: Several singlets in the upfield region (δ 1.0-2.5 ppm) corresponding to the gem-dimethyl groups on the β-ionone ring, the methyl group on the ring, and the methyl group on the polyene chain. The acetyl methyl group would appear as a sharp singlet around δ 2.1-2.3 ppm.
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Methylene Protons: Multiplets corresponding to the methylene groups of the cyclohexene ring.
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum would provide key information on the carbon skeleton.
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Carbonyl Carbon: A resonance in the highly downfield region (δ 190-200 ppm) characteristic of a ketone.
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sp² Carbons: A series of signals in the δ 120-150 ppm region corresponding to the carbons of the polyene chain and the double bond in the β-ionone ring.
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sp³ Carbons: Signals in the upfield region corresponding to the methyl, methylene, and quaternary carbons of the β-ionone ring.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and providing insights into the fragmentation pattern of beta-apo-13-carotenone.
Expected Mass Spectrum:
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Molecular Ion (M⁺): A prominent peak at m/z 258.4, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: The fragmentation of carotenoids and apocarotenoids is complex. Common fragmentation pathways involve cleavage of the polyene chain. Expected fragments for beta-apo-13-carotenone would include ions resulting from the loss of the acetyl group and cleavages at various points along the polyene chain. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are suitable techniques for the analysis of such compounds.
Biological Activity: Antagonism of RXRα
The primary biological function of beta-apo-13-carotenone is its role as an antagonist of the Retinoid X Receptor alpha (RXRα).[1][3] RXRα is a nuclear receptor that forms homodimers and heterodimers with other nuclear receptors to regulate gene transcription involved in various physiological processes.
beta-Apo-13-carotenone has been shown to:
-
Bind to the Ligand-Binding Domain of RXRα: It competes with the natural agonist, 9-cis-retinoic acid, for binding to the receptor.[3]
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Inhibit RXRα-mediated Gene Transcription: By binding to the receptor, it prevents the conformational changes necessary for the recruitment of coactivators, thereby silencing gene expression.
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Induce the Formation of a "Transcriptionally Silent" RXRα Tetramer: This is a proposed mechanism by which beta-apo-13-carotenone exerts its antagonistic effects.[4]
This antagonistic activity makes beta-apo-13-carotenone a valuable tool for studying RXRα signaling and a potential lead compound in the development of therapeutics targeting this receptor.
Caption: Mechanism of RXRα antagonism by beta-Apo-13-carotenone.
Synthesis of beta-Apo-13-carotenone
The chemical synthesis of beta-apo-13-carotenone is typically achieved through a convergent approach, starting from the readily available β-ionone. The general synthetic strategy involves the extension of the polyene chain through a Wittig or Horner-Wadsworth-Emmons reaction.
Caption: General synthetic workflow for beta-Apo-13-carotenone.
Experimental Protocol: Synthesis of beta-Apo-13-carotenone
The following is a representative, step-by-step protocol for the synthesis of beta-apo-13-carotenone, based on established methodologies.[1]
Step 1: Synthesis of β-Ionylideneacetaldehyde
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To a solution of β-ionone in a suitable aprotic solvent (e.g., tetrahydrofuran), add triethylphosphonoacetate in the presence of a strong base (e.g., sodium hydride) at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-ionylideneacetic acid ester.
-
Reduce the ester to the corresponding aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) in an inert solvent (e.g., dichloromethane) at low temperature (-78°C).
-
Carefully quench the reaction and work up to isolate the crude β-ionylideneacetaldehyde.
-
Purify the aldehyde by column chromatography on silica gel.
Step 2: Synthesis of beta-Apo-13-carotenone
-
Prepare the Wittig reagent by reacting 2-oxopropyltriphenylphosphonium chloride with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature.
-
To the resulting ylide solution, add a solution of β-ionylideneacetaldehyde in the same solvent.
-
Allow the reaction to proceed until completion (monitored by TLC).
-
Quench the reaction and perform an aqueous workup to isolate the crude product.
-
Purify the crude beta-apo-13-carotenone by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Note: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent side reactions.
Analytical Methodology: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and quantification of beta-apo-13-carotenone.
Experimental Protocol: HPLC Analysis of beta-Apo-13-carotenone
The following protocol is adapted for the analysis of beta-apo-13-carotenone from biological matrices.[5]
Instrumentation:
-
HPLC system equipped with a photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient system of methanol and water is typically used.
-
Solvent A: Methanol
-
Solvent B: Water
-
Gradient: A typical gradient would start with a higher proportion of water and gradually increase the proportion of methanol to elute the relatively nonpolar beta-apo-13-carotenone.
Procedure:
-
Prepare samples by dissolving them in a suitable solvent (e.g., methanol/water mixture). For biological samples, a prior extraction step is necessary.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Set the column temperature (e.g., 35°C) and flow rate (e.g., 0.8 mL/min).
-
Inject the sample and monitor the elution at the wavelength of maximum absorbance for beta-apo-13-carotenone (approximately 345 nm).[5]
-
Quantification can be achieved by creating a standard curve with known concentrations of purified beta-apo-13-carotenone.
Conclusion
beta-Apo-13-carotenone is a fascinating natural product with well-defined biological activity as an RXRα antagonist. Its chemical structure is amenable to total synthesis, allowing for the production of material for further biological investigation. The analytical methods described herein provide a robust framework for its characterization and quantification. This guide serves as a valuable resource for researchers in the fields of natural product chemistry, molecular biology, and drug discovery who are interested in exploring the properties and potential applications of this intriguing apocarotenoid.
References
- Eroglu, A., Hauk, P., & Harrison, E. H. (2010). The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. Archives of Biochemistry and Biophysics, 504(1), 11-16.
- Sun, J., Hauk, P., & Harrison, E. H. (2014). β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. Journal of Biological Chemistry, 289(48), 33118-33124.
- Moreno, J. C., et al. (2021). Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research, 62, 100067.
- Moss, G. P. (1976). Carbon-13 NMR spectra of carotenoids. Pure and Applied Chemistry, 47(2-3), 97-102.
- Cardoso, A. L., et al. (2016). Chemical vs. biotechnological synthesis of C13-apocarotenoids: current methods, applications and perspectives. Critical Reviews in Biotechnology, 36(5), 869-883.
- Al-Babili, S., & Jia, K. P. (2022). Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry Analysis of Carotenoid-Derived Hormones and Apocarotenoids in Plants. Methods in Molecular Biology, 2437, 139-150.
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The Ohio State University. (n.d.). Eccentric cleavage products of beta carotene: biologically active?. Retrieved from [Link]
-
ResearchGate. (n.d.). Re-investigation of the fragmentation of protonated carotenoids by electrospray ionization and nanospray tandem mass spectrometry. Retrieved from [Link]
Sources
- 1. The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
